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Compound of Interest

Compound Name: 3,4,5-Trifluoroiodobenzene

Cat. No.: B063016 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating

physicochemical and biological properties. Fluorine's unique characteristics—high

electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can

enhance metabolic stability, improve binding affinity, and alter electronic properties.[1] Within

the arsenal of fluorinated building blocks, 1-Iodo-3,4,5-trifluorobenzene stands out as a

particularly valuable synthon. Its structure combines a highly activated C-I bond, the primary

site for versatile cross-coupling reactions, with a dense arrangement of fluorine atoms that

imparts significant electronic effects. This guide provides an in-depth examination of the

synthesis, spectral characteristics, reactivity, and applications of this key intermediate for

researchers and drug development professionals.

Section 1: Core Properties and Safe Handling
1-Iodo-3,4,5-trifluorobenzene, also known as 1,2,3-trifluoro-5-iodobenzene, is a compound

whose utility is matched by the need for careful handling.[2] Its physical and safety profiles are

summarized below.

Physicochemical Data
A compilation of essential data for 1-Iodo-3,4,5-trifluorobenzene is presented in Table 1.
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Property Value Source

IUPAC Name 1,2,3-trifluoro-5-iodobenzene [2]

CAS Number 170112-66-0 [2]

Molecular Formula C₆H₂F₃I [2]

Molecular Weight 257.98 g/mol [2]

Monoisotopic Mass 257.91533 Da [2]

Appearance
Colorless to pale yellow liquid

or solid
[3]

Safety and Handling
As a halogenated aromatic compound, 1-Iodo-3,4,5-trifluorobenzene requires handling within a

chemical fume hood using appropriate personal protective equipment (PPE), including safety

glasses, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements:[2]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Avoid inhalation of vapors and direct contact with skin and eyes. In

case of exposure, flush the affected area with copious amounts of water and seek medical

attention. Store in a cool, dry, well-ventilated area away from incompatible materials.

Section 2: Synthesis and Spectroscopic
Characterization
The reliable synthesis and unambiguous characterization of 1-Iodo-3,4,5-trifluorobenzene are

fundamental to its application. While multiple synthetic routes are conceivable, the Sandmeyer
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reaction starting from the commercially available 3,4,5-trifluoroaniline offers a robust and logical

pathway.

Proposed Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine

into an aryl halide via a diazonium salt intermediate.[4] This method is particularly effective for

introducing iodine. The causality of this choice rests on the high availability of the aniline

precursor and the generally high yields and functional group tolerance of the Sandmeyer

iodination.
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Step 1: Diazotization

Step 2: Iodination
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Caption: Proposed workflow for the synthesis of 1-Iodo-3,4,5-trifluorobenzene.
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Experimental Protocol: Sandmeyer Iodination

Diazotization: To a stirred solution of 3,4,5-trifluoroaniline (1.0 eq) in aqueous hydrochloric

acid (3.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise,

maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this

temperature to ensure complete formation of the diazonium salt.

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the

cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen

gas will be observed.

Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the

combined organic layers with aqueous sodium thiosulfate to remove excess iodine, followed

by water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by flash column chromatography

or distillation to yield pure 1-Iodo-3,4,5-trifluorobenzene.

Spectroscopic Analysis (Predicted)
Unambiguous structural confirmation is paramount. While a dedicated public spectral database

for this specific compound is sparse, its NMR spectra can be reliably predicted based on

fundamental principles and data from analogous structures.

Chemical Structure:
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

Setup: To a reaction vessel, add 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), the desired

arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a

base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq). [5]2. Solvent & Degassing: Add a solvent

system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by

TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry,

and concentrate the organic phase. Purify the residue by chromatography or

recrystallization.
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, a critical transformation for accessing conjugated enynes and

arylalkynes used in materials and pharmaceuticals. [6][7]The reaction is co-catalyzed by

palladium and copper(I).
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Pd(0)L₂

Ar-Pd(II)-I(L₂)

 Oxidative
 Addition

 Reductive
 Elimination

TransmetalationAr-C≡CR

Cu(I)-C≡CR

H-C≡CR + Base

Click to download full resolution via product page

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

General Protocol: Sonogashira Coupling

Setup: In a flask under an inert atmosphere, combine 1-Iodo-3,4,5-trifluorobenzene (1.0 eq),

a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-

10 mol%). [8]2. Reagents: Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g.,

triethylamine, diisopropylamine), which also serves as a solvent. Add the terminal alkyne

(1.1-1.5 eq).
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Reaction: Stir the mixture at room temperature or with gentle heating until completion, as

monitored by TLC or GC-MS.

Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic

solvent and wash with aqueous ammonium chloride, water, and brine. Dry, concentrate, and

purify the product.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-

N bonds, providing access to a vast array of arylamines that are prevalent in pharmaceuticals.

[9][10]The choice of a bulky, electron-rich phosphine ligand is critical for achieving high

efficiency.
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
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General Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a

palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos,

RuPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS).

[4][11]2. Reagents: Add 1-Iodo-3,4,5-trifluorobenzene (1.0 eq), the amine coupling partner

(1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

Reaction: Heat the sealed reaction vessel to the required temperature (typically 80-110 °C)

with stirring. Monitor the reaction's progress.

Workup: After cooling, quench the reaction with water and extract the product into an organic

solvent. Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo.

Purify the crude material via column chromatography.

Section 4: Applications in Drug Discovery and
Materials Science
The 3,4,5-trifluorophenyl moiety, readily installed using 1-Iodo-3,4,5-trifluorobenzene, is a

valuable motif in advanced molecular design. Its strong electron-withdrawing nature and

potential for unique intermolecular interactions (e.g., halogen bonding, hydrogen bonding with

F-atoms) make it a desirable feature in both bioactive molecules and functional materials.

A primary application is in the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura

coupling. [12]These structures are core components of many pharmaceuticals and liquid

crystals. For example, the synthesis of analogs of kinase inhibitors or other biologically active

molecules often involves the coupling of a heterocyclic boronic acid with an activated aryl

halide like 1-Iodo-3,4,5-trifluorobenzene. [13] Furthermore, related structures like 2,3,4-trifluoro-

5-iodobenzoic acid have been patented as key intermediates in the synthesis of quinolone

antimicrobials and phenylaminobenzhydroxamic acid derivatives with anticancer properties.

This highlights the industrial relevance of the 1-iodo-polyfluorobenzene scaffold in constructing

complex and valuable pharmaceutical agents.

Conclusion
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1-Iodo-3,4,5-trifluorobenzene is a potent and versatile chemical building block. Its well-defined

reactivity, dominated by the labile C-I bond, allows for its predictable and efficient incorporation

into complex molecules through a suite of powerful palladium-catalyzed cross-coupling

reactions. The dense fluorination pattern provides a tool for fine-tuning the electronic and

pharmacokinetic properties of target compounds. For researchers in drug discovery and

materials science, mastering the use of this reagent opens a direct path to novel, highly

functionalized molecules with enhanced performance characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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